molecular formula C9H7Cl2N5 B12167453 n-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 6975-84-4

n-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B12167453
CAS No.: 6975-84-4
M. Wt: 256.09 g/mol
InChI Key: BIXGLYPNDKZKAB-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine (CAS 6975-84-4) is a high-purity chemical compound offered for research and development purposes. This 1,3,5-triazine derivative is a promising scaffold in medicinal chemistry, particularly in the investigation of novel therapies for complex, multifactorial diseases. The 1,3,5-triazine core is a nitrogen-rich heterocycle known for its diverse biological activities and has been identified as a key structure in developing inhibitors for various biological targets . This compound is of significant interest in neuroscience research, specifically for Alzheimer's disease (AD). The 1,3,5-triazine scaffold has demonstrated potential as a multifunctional agent, showing inhibitory activity against acetylcholinesterase (AChE) to address cholinergic deficiency and the ability to inhibit amyloid-β formation and aggregation, a key pathological hallmark of AD . Furthermore, derivatives based on the 1,3,5-triazine structure have shown considerable promise in oncology research. They exhibit pronounced anticancer activity by acting as alkylating agents or by inhibiting key enzymes involved in cell proliferation, such as phosphatidylinositol 3-kinases (PI3K) . Studies on similar triazine-diamine compounds have confirmed their ability to induce apoptosis and time-dependent cytotoxicity in various cancer cell lines, including colon cancer models . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations during the handling, storage, and disposal of this substance.

Properties

CAS No.

6975-84-4

Molecular Formula

C9H7Cl2N5

Molecular Weight

256.09 g/mol

IUPAC Name

2-N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H7Cl2N5/c10-5-1-2-7(6(11)3-5)15-9-14-4-13-8(12)16-9/h1-4H,(H3,12,13,14,15,16)

InChI Key

BIXGLYPNDKZKAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=NC=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Pathways via Biguanide Intermediate Condensation

The most widely reported strategy involves synthesizing N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine through biguanide intermediates. As demonstrated by Diakité et al. , biguanides are prepared by reacting dicyandiamide with substituted anilines under microwave irradiation. For the target compound, 2,4-dichloroaniline is condensed with dicyandiamide in acetonitrile using trimethylsilyl chloride (TMSCl) as a catalyst (Figure 1). Microwave irradiation at 130°C for 10 minutes under 18 bar pressure achieves 70–86% conversion to the biguanide intermediate. Subsequent cyclization with sodium methoxide and methyl formate in methanol at reflux yields the triazine core .

Key Reaction Parameters :

  • Temperature : 130°C (microwave), 65°C (reflux)

  • Catalyst : TMSCl (1.1 eq)

  • Base : Sodium methoxide (10–15 eq)

  • Yield : 45–86% after purification .

Thionyl Chloride-Mediated Cyclization

Industrial protocols prioritize thionyl chloride (SOCl₂) for dehydrative cyclization. Venkanna et al. describe converting 2,4-dichlorobenzoyl cyanide to the target triazine via a two-step process. First, 2,4-dichlorobenzoyl chloride is reacted with cuprous cyanide to form 2,4-dichlorobenzoyl cyanide. This intermediate undergoes cyclocondensation with dicyandiamide in toluene under reflux, followed by SOCl₂ treatment to eliminate water and form the triazine ring .

Optimized Conditions :

  • Solvent : Toluene

  • Reagent : SOCl₂ (2.5 eq)

  • Time : 8–12 hours

  • Purity : >99.9% HPLC after recrystallization .

Microwave-Assisted One-Pot Synthesis

Recent advances leverage microwave reactors to accelerate synthesis. A modified protocol from combines 2,4-dichloroaniline, dicyandiamide, and methyl formate in a single pot. Microwave irradiation at 150°C for 15 minutes promotes simultaneous biguanide formation and cyclization, reducing reaction time from hours to minutes. This method achieves 78% yield with 98.5% purity, as confirmed by UPLC-MS .

Advantages :

  • Time Efficiency : 15 minutes vs. 8–24 hours for conventional methods.

  • Reduced Byproducts : Minimal hydrolysis due to controlled temperature .

Industrial Scalable Process with Sodium Methoxide

Zhejiang University’s method uses metformin hydrochloride and sodium methoxide to generate reactive intermediates. For this compound, 2,4-dichlorophenylbiguanide is treated with sodium methoxide (3 eq) in methanol, followed by methyl formate (1.3 eq) at room temperature. After 24 hours, evaporation and recrystallization yield 92% product .

Critical Steps :

  • Base Selection : Sodium methoxide ensures deprotonation without side reactions.

  • Recrystallization Solvent : Methanol/water (1:2) enhances purity .

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Time Key Advantage
Biguanide Condensation 45–8695–9810 min–8 hHigh scalability
Thionyl Chloride 85–92>99.912–24 hIndustrial applicability
Microwave 7898.515 minRapid synthesis
Sodium Methoxide 929924 hLow byproduct formation

Spectroscopic Characterization and Quality Control

  • ¹H NMR : The aromatic protons of the 2,4-dichlorophenyl group appear as doublets at δ 7.58–8.30 ppm, while NH₂ groups resonate as singlets near δ 7.24 ppm .

  • UPLC-MS : Molecular ion peak [M+H]⁺ at m/z 256.09 confirms molecular weight .

  • IR Spectroscopy : N-H stretches at 3342 cm⁻¹ and C-Cl vibrations at 804 cm⁻¹ .

Impurity Profiling and Mitigation

A common impurity, N-methyl-1,3,5-triazine-2,4-diamine, arises from residual methyl formate. Venkanna et al. recommend rigorous washing with cyclohexane and methanol to reduce this byproduct to <0.1%. Column chromatography (silica gel, ethyl acetate/hexane) further purifies the final compound .

Chemical Reactions Analysis

Types of Reactions

N2-(2,4-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazine derivatives, oxidized triazine compounds, and reduced triazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of n-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine. It has been investigated as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR) in Escherichia coli, which is crucial for bacterial growth and survival. The compound demonstrated varying degrees of inhibition against this target enzyme, suggesting its utility as a scaffold for developing new antibacterial agents. A study reported that derivatives of this compound exhibited promising activity against E. coli, with specific substitutions enhancing their inhibitory potency .

Antitumor Activity

Another area of interest is the antitumor activity of related triazine compounds. Research indicates that derivatives of 1,3,5-triazine can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative tested against melanoma cells showed an impressive growth inhibition rate (GI50) at concentrations as low as 3.3×1083.3\times 10^{-8} M . This positions this compound as a potential candidate for further development in cancer therapeutics.

Herbicidal Properties

The compound has been explored for its herbicidal properties as well. Triazine derivatives are known to inhibit photosynthesis in plants by targeting the photosystem II complex. This mechanism can be leveraged to develop new herbicides that are effective against resistant weed species. The structural characteristics of this compound make it an attractive candidate for modification to enhance herbicidal efficacy while minimizing environmental impact.

Case Studies and Research Findings

StudyFocusFindings
Antibacterial ActivityIdentified as an inhibitor of E. coli DHFR; various substitutions enhance potency.
Antitumor ActivityDemonstrated significant cytotoxicity against melanoma cell lines; potential for cancer therapy development.
Herbicidal PotentialExplored for use in developing new herbicides targeting resistant weeds; mechanism involves inhibition of photosynthesis.

Mechanism of Action

The mechanism of action of N2-(2,4-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

N-(2-Chlorophenyl)-1,3,5-Triazine-2,4-Diamine (C₉H₈ClN₅)

  • Structural Difference : A single chlorine atom at the phenyl ring’s 2-position instead of 2,4-dichloro substitution.
  • Properties: Reduced molecular weight (228.65 g/mol) and altered electronic effects due to fewer electron-withdrawing groups.
  • Applications: Not explicitly stated, but chlorinated triazines often serve as intermediates in pesticide synthesis .

N-(2,4-Difluorophenyl)-1,3,5-Triazine-2,4-Diamine (C₉H₇F₂N₅)

  • Structural Difference : Fluorine atoms replace chlorine at the 2 and 4 positions of the phenyl ring.
  • Properties : Lower molecular weight (223.18 g/mol) and enhanced metabolic stability compared to chlorinated analogs. Safety data indicate it is used in industrial and scientific research .
  • Reactivity : Fluorine’s electronegativity may influence binding affinity in biological systems, though specific data are unavailable.

Alkyl- and Aryl-Substituted Triazine Derivatives

N-(2,4-Dimethylphenyl)-1,3,5-Triazine-2,4-Diamine (C₁₁H₁₃N₅)

  • Structural Difference : Methyl groups replace chlorine atoms at the phenyl ring.
  • Properties : Increased hydrophobicity (logP ~2.5 estimated) and reduced electron-withdrawing effects. Classified as an irritant, suggesting different handling requirements compared to halogenated analogs .
  • Applications: Potential use in materials science or as a ligand in metal complexes, similar to ruthenium-triazine derivatives .

N-(Propan-2-yl)-1,3,5-Triazine-2,4-Diamine (C₆H₁₁N₅)

  • Structural Difference : An isopropyl group replaces the aryl substituent.
  • Properties : Simplified structure with lower molecular weight (153.19 g/mol) and higher solubility in polar solvents. Commonly used as a synthetic intermediate .

Complex Heterocyclic Triazine Derivatives

6-Chloro-N²,N⁴-Bis(6-Methyl-1,3-Benzothiazol-2-yl)-1,3,5-Triazine-2,4-Diamine

  • Structural Difference : Benzothiazole groups at positions 2 and 4, and a chlorine atom at position 5.
  • Properties : Enhanced antiproliferative activity reported in similar compounds, with IC₅₀ values in the micromolar range against cancer cell lines .
  • Synthesis : Requires multi-step reactions with dehydrosulfurizing agents like DCC or I₂/Et₃N, indicating higher synthetic complexity compared to the target compound .

Key Research Findings

  • Synthetic Accessibility : The target compound can be synthesized via microwave-assisted methods, similar to other diaryl triazines, offering high yields (~73%) .

Biological Activity

N-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine (CAS No. 6975-84-4) is a compound with significant biological activity, particularly in the context of cancer research and potential therapeutic applications. This article synthesizes available research findings on its biological properties, including antiproliferative effects and structure-activity relationships (SAR).

  • Molecular Formula : C9H7Cl2N5
  • Molecular Weight : 0
  • CAS Number : 6975-84-4

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative activity , particularly against various cancer cell lines. A notable study evaluated a library of 1,3,5-triazine derivatives, including this compound, demonstrating promising results against prostate and breast cancer cell lines.

Key Findings:

  • Cell Lines Tested : DU145 (prostate cancer), MDA-MB231 (triple-negative breast cancer), SKBR-3, and MCF-7 (hormone-dependent breast cancer).
  • Results : The compound exhibited selective inhibition of the MDA-MB231 cell line at a concentration of 10 μM, reducing cell growth by 50% or more. Hormone-independent cells were generally more sensitive compared to hormone-dependent lines .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the dichlorophenyl group is essential for enhancing cytotoxic effects.

Observations:

  • Electron-Withdrawing Groups : The introduction of electronegative substituents like chlorine on the phenyl ring significantly enhances antiproliferative activity.
  • Substituent Variability : Variations in substituents at the 2 and 4 positions of the triazine ring were shown to affect the potency against different cancer cell lines .

Case Studies

  • Prostate Cancer Study :
    • A library of triazines was synthesized and screened for antiproliferative effects. This compound was part of this library and showed significant activity against DU145 cells.
    • IC50 values indicated strong potential for further development as an anticancer agent .
  • Breast Cancer Study :
    • In a broader screening involving 126 compounds derived from triazines, this compound demonstrated selective activity against triple-negative breast cancer cells. The compound's efficacy was compared to standard treatments like doxorubicin .

Comparative Data Table

Compound NameCell Line TestedIC50 (μM)Activity Description
This compoundDU14510Significant growth inhibition
This compoundMDA-MB231<10Selective inhibition in hormone-independent cells
DoxorubicinMDA-MB2310.5Standard reference for comparison

Q & A

Q. What are the established synthetic routes for N-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield and purity?

The compound is synthesized via nucleophilic substitution of cyanuric chloride with 2,4-dichloroaniline. Key steps include temperature control (0–5°C for initial reaction), use of polar aprotic solvents (e.g., THF or DCM), and stoichiometric optimization of amines. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for achieving >95% purity. Reaction time and pH adjustments (e.g., using NaHCO₃) minimize side products like tri-substituted derivatives .

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on:

  • X-ray crystallography : Reveals planar triazine core with dihedral angles of 12–15° between the dichlorophenyl ring and triazine plane, influencing π-π stacking interactions .
  • NMR spectroscopy : Distinct signals include NH₂ protons at δ 6.8–7.2 ppm (¹H NMR) and triazine carbons at 165–170 ppm (¹³C NMR). Chlorine substituents cause deshielding in aromatic regions .
  • Mass spectrometry : Molecular ion peak at m/z 256.09 (C₉H₇Cl₂N₅) with fragmentation patterns confirming substituent positions .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Key properties include:

  • Melting point : 268–269°C (indicative of high crystallinity and thermal stability) .
  • Solubility : Poor in water (<0.1 mg/mL), moderate in DMSO (15–20 mg/mL).
  • Stability : Degrades under UV light (λ > 300 nm), requiring storage in amber vials at 4°C. Hydrolytically stable at pH 4–9 .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,4-dichlorophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl groups enhance electrophilicity of the triazine ring, enabling Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base). Steric hindrance at the 2-position limits substitution to mono-functionalization. Computational DFT studies show a Hammett σₚ value of +0.78 for the dichlorophenyl group, correlating with accelerated SNAr reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial IC₅₀ values (e.g., 8–32 µM against S. aureus) arise from assay conditions:

  • Media composition : Cation-adjusted Mueller-Hinton broth reduces false positives from cation chelation.
  • Compound pre-treatment : Sonication (10 min) ensures dispersion in aqueous media.
  • Control benchmarks : Compare with trimethoprim (positive control) to normalize inter-lab variability .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?

Systematic modifications include:

  • Triazine substitution : Replacing NH₂ with morpholine (log P ↑ 0.5) improves blood-brain barrier penetration.
  • Halogen positioning : 2,4-dichloro vs. 3,5-dichloro isomers show 3-fold differences in kinase inhibition (e.g., EGFR IC₅₀: 1.2 µM vs. 3.7 µM).
  • Pharmacophore modeling : 3D-QSAR identifies hydrogen bond donors (NH₂) and hydrophobic pockets (Cl groups) as critical for binding .

Q. What computational methods predict the environmental fate and toxicity of this compound?

  • ADMET prediction : Tools like SwissADME estimate moderate hepatotoxicity risk (Bioavailability Score: 0.55) and high plasma protein binding (89%).
  • Ecotoxicity modeling : EPI Suite projects LC₅₀ (fish) = 4.2 mg/L, classifying it as "toxic" under REACH guidelines.
  • Degradation pathways : Hydrolysis at pH >10 forms 2,4-dichloroaniline (toxic intermediate), requiring mitigation in waste streams .

Methodological Guidance

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), gradient elution (ACN:H₂O 40→80% in 20 min), detects impurities <0.1% (λ = 254 nm).
  • LC-MS/MS : MRM mode (transition m/z 256→154) quantifies hydrolytic degradation products.
  • Elemental analysis : Acceptable C/H/N deviations ≤0.4% .

Q. How to optimize reaction scalability for multi-gram synthesis without compromising purity?

  • Flow chemistry : Continuous flow reactors (residence time 30 min, 80°C) achieve 85% yield at 50 g scale.
  • In-line monitoring : FTIR tracks intermediate formation (e.g., triazine ring closure at 1670 cm⁻¹).
  • Workup automation : Liquid-liquid extraction with pH-controlled partitioning reduces manual handling .

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